N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide
Description
N-(2-Methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a piperidinyl group and a 2-methoxy-5-methylphenyl aromatic moiety. The methoxy and methyl groups on the phenyl ring may influence lipophilicity and metabolic stability, while the piperidine moiety could contribute to basicity and interaction with biological targets such as ion channels or G-protein-coupled receptors .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-piperidin-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-6-7-15(20-2)14(12-13)17-16(19)8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVMSOFLWTYFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylphenylamine and 3-chloropropanoyl chloride.
Formation of Amide Bond: The amine group of 2-methoxy-5-methylphenylamine reacts with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Introduction of Piperidine Ring: The intermediate product is then reacted with piperidine under appropriate conditions to introduce the piperidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues with Piperidine-Propanamide Motifs
(a) N-(Indolin-2-one-5-yl)-3-(piperidin-1-yl)propanamide (4d)
- Structure : Shares the 3-(piperidin-1-yl)propanamide backbone but replaces the 2-methoxy-5-methylphenyl group with an indolin-2-one ring.
- Activity: Demonstrated inhibitory activity against drug-resistant bacterial strains (e.g., Staphylococcus aureus), with an MIC of 1.56 µg/mL . The indolinone moiety likely enhances π-π stacking with enzyme active sites, a feature absent in the target compound.
- Synthesis : Prepared via condensation of 5-methoxy-1H-indole-3-carbaldehyde and piperidine derivatives, yielding a colorless oil (33.4% yield) .
(b) N-(2,7-Di(furan-2-yl)-1,3-benzoxazol-5-yl)-3-(piperidin-1-yl)propanamide (Xb)
- Structure : Substitutes the phenyl ring with a benzoxazole core fused to furan groups.
- Activity: Studied as an adenosine A2A receptor antagonist, with a Ki of 12 nM. The benzoxazole-furan system enhances rigidity and receptor binding affinity compared to the flexible phenyl group in the target compound .
(c) N-[3-(Methylsulfanyl)phenyl]-3-{4,6-dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-5-yl}propanamide
Functional Analogues with Aromatic Substitutions
(a) 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid
- Structure: Replaces the propanamide-piperidine unit with a propanoic acid chain.
(b) N-(Quinolin-3-yl)-5-(4-(3-cyanophenyl)piperazin-1-yl)pentanamide (10f)
- Structure: Extends the alkyl chain to a pentanamide and substitutes the phenyl group with a quinoline-cyanophenyl system.
- Activity: Targets serotonin or dopamine receptors due to the piperazine-cyanophenyl motif, achieving sub-micromolar binding affinities .
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity: The 2-methoxy-5-methylphenyl group in the target compound likely increases logP compared to indolinone or benzoxazole derivatives, favoring membrane permeability .
- Metabolic Stability : Piperidine-containing compounds often undergo CYP450-mediated oxidation, but the methoxy group may reduce first-pass metabolism compared to unsubstituted analogues .
- Target Selectivity : The absence of electron-withdrawing groups (e.g., nitro, cyan) in the target compound may limit interactions with enzymes like acetylcholinesterase or carbonic anhydrase, unlike derivatives in and .
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